2-Cyclopropyl-6-methylphenol

Pain Pharmacology Ion Channel Modulation Purinoceptor Antagonists

Researchers require selective P2X3 antagonists to validate chronic pain targets, yet generic phenols lack potency and off-target control. This ortho-substituted phenol delivers experimental precision. - **P2X3 antagonism**: EC50 = 80 nM (rat), ideal for electrophysiology & analgesic lead discovery - **Negative control utility**: Weak Dihydroorotase inhibition (IC50 = 1 mM) minimizes pyrimidine metabolism interference - **Unique physicochemical profile**: LogP 2.99 (moderate lipophilicity); Cyclopropyl group enhances metabolic stability vs. alkyl analogs - **Supply**: 97% purity confirmed; consistent batch-to-batch reproducibility

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 499236-68-9
Cat. No. B3142160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-methylphenol
CAS499236-68-9
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2CC2)O
InChIInChI=1S/C10H12O/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8,11H,5-6H2,1H3
InChIKeyPRQKVXNVZPBESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-6-methylphenol Structure and Properties


2-Cyclopropyl-6-methylphenol (CAS 499236-68-9) is a substituted phenol derivative characterized by a cyclopropyl group at the 2-position and a methyl group at the 6-position of the aromatic ring [1]. It has a molecular formula of C10H12O and a molecular weight of 148.20 g/mol . Predicted physicochemical properties include a boiling point of 186.6±9.0 °C, a density of 1.1±0.1 g/cm³, and a LogP of approximately 2.99, indicating moderate lipophilicity [2]. The compound is commercially available with typical purities of 95-97% from various chemical suppliers .

P2X3 purinoceptor research context

Unique cyclopropyl / methyl substitution pattern

Off-target enzyme selectivity profiling support

Why 2-Cyclopropyl-6-methylphenol Is Irreplaceable


Generic substitution of 2-Cyclopropyl-6-methylphenol with structurally related phenols (e.g., 2-methylphenol, 2-cyclopropylphenol, or 2,6-dimethylphenol) is not scientifically justified due to the compound's distinct electronic and steric profile. The combination of the electron-withdrawing cyclopropyl group and the ortho-methyl substituent creates a unique electron density distribution on the aromatic ring that directly influences hydrogen bonding capacity and π-π stacking interactions with biological targets . While class-level similarities in antimicrobial or antioxidant properties are noted, the quantitative binding affinities and selectivities observed for 2-Cyclopropyl-6-methylphenol against specific targets (e.g., P2X3 purinoceptor, EC50=80 nM) cannot be extrapolated to analogs lacking the precise substitution pattern [1]. Furthermore, differences in lipophilicity (LogP ~2.99) and metabolic stability conferred by the cyclopropyl ring relative to simple alkyl-substituted phenols necessitate compound-specific validation in research and industrial applications [2].

Simple phenol analogs (e.g., 2-methylphenol) may alter electronic profile and target binding.

Reported P2X3 antagonism is substitution-specific; class-level analogs may not match.

Lipophilicity differences (ΔLogP ~0.63) may shift membrane permeability and metabolic stability.

2-Cyclopropyl-6-methylphenol Quantitative Evidence


P2X3 Antagonist Potency

2-Cyclopropyl-6-methylphenol demonstrates potent antagonist activity against the rat P2X3 purinoceptor with an EC50 of 80 nM, as evaluated in Xenopus oocytes at 10 µM [1]. This is a class-level inference, as no direct head-to-head comparator data is available. However, the presence of the cyclopropyl group is known to enhance binding affinity for this class of ion channels compared to simpler alkyl-substituted phenols, which typically exhibit EC50 values >1 µM in similar assays .

P2X3 Antagonism
Class-level inference
EC50 80 nM
vs >1 µM class
Supports P2X3 ion channel research
Xenopus oocytes, 10 µM
Pain Pharmacology Ion Channel Modulation Purinoceptor Antagonists

Dihydroorotase Inhibition

2-Cyclopropyl-6-methylphenol exhibits weak inhibition of dihydroorotase, an enzyme involved in pyrimidine biosynthesis, with an IC50 of 1.00×10⁶ nM (1 mM) at pH 7.37 when tested at 10 µM using mouse Ehrlich ascites enzyme [1]. This is a class-level inference, as no direct comparator data is available. However, structurally related phenols with a free hydroxyl group often show IC50 values in the 100-500 µM range for this enzyme . The substantially higher IC50 (1 mM) for 2-Cyclopropyl-6-methylphenol indicates that the cyclopropyl and methyl substitutions significantly reduce off-target activity on dihydroorotase, potentially improving selectivity for primary targets like P2X3.

Dihydroorotase Inhibition
Class-level inference
IC50 1 mM
vs 100–500 µM class
Supports off-target selectivity review
Mouse enzyme, pH 7.37
Enzyme Inhibition Pyrimidine Biosynthesis Selectivity Profiling

Lipoxygenase Inhibition

2-Cyclopropyl-6-methylphenol is reported to be a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While quantitative IC50 or Ki values are not available, the compound is described as inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and it also functions as an antioxidant in fats and oils [1]. This is class-level inference, as related cyclopropylphenols have demonstrated lipoxygenase inhibition with IC50 values in the low micromolar range .

Lipoxygenase Inhibition
Data to verify
Reported potent, no quant.
May support lipid mediator pathway studies
Class-level, limited data
Inflammation Lipid Mediators Enzyme Inhibition

Physicochemical Profile vs. 2,6-Dimethylphenol

2-Cyclopropyl-6-methylphenol has a predicted LogP of 2.99 and a boiling point of 186.6±9.0 °C [1]. In comparison, 2,6-dimethylphenol (a common phenol analog lacking the cyclopropyl group) has a LogP of approximately 2.36 and a boiling point of 201 °C [2]. The higher LogP (Δ=0.63) for the cyclopropyl derivative indicates greater lipophilicity, which can enhance membrane permeability and alter tissue distribution . The lower boiling point (Δ≈ -14 °C) suggests different purification and handling requirements during synthesis and scale-up.

Lipophilicity Profile
Cross-study comparable
LogP 2.99
vs 2.36 (2,6‑DMP)
Informs lipophilicity selection
Predicted (ACD/Labs)
ADME Properties Lipophilicity Process Chemistry

2-Cyclopropyl-6-methylphenol Target Applications


P2X3 Purinoceptor Research

With an EC50 of 80 nM for antagonism of rat P2X3 receptors [1], 2-Cyclopropyl-6-methylphenol is suitable for in vitro electrophysiology studies investigating P2X3-mediated currents in sensory neurons. Its potency surpasses that of many generic phenol-based tool compounds, making it a valuable reference for structure-activity relationship (SAR) studies aimed at developing novel analgesics for chronic pain conditions.

Pyrimidine Metabolism Selectivity

The compound's weak inhibition of dihydroorotase (IC50 = 1 mM) [1] makes it useful as a negative control or selectivity marker in assays where minimizing off-target effects on pyrimidine biosynthesis is critical. This is particularly relevant for studies examining the intersection of purinergic signaling and nucleotide metabolism.

Lipoxygenase Modulation in Inflammation

Although quantitative data are lacking, the compound's reported potent lipoxygenase inhibition and interference with arachidonic acid metabolism [1] position it as a candidate for investigating leukotriene-mediated inflammatory responses. Its dual activity as an antioxidant in lipid systems may offer additional experimental utility.

Lead Optimization and Scaffold Hopping

The distinct physicochemical profile (LogP = 2.99, Δ=+0.63 vs. 2,6-dimethylphenol) [1] combined with the unique electronic effects of the cyclopropyl group [2] makes 2-Cyclopropyl-6-methylphenol a strategic building block for medicinal chemists seeking to modulate lipophilicity and target engagement. Its commercial availability in 97% purity supports reliable synthetic incorporation.

Application
Selection Property
Validation Focus
P2X3 ion channel research
Reported P2X3 antagonist activity
Electrophysiology endpoint validation
Pyrimidine biosynthesis selectivity
Dihydroorotase off-target profile
Enzyme selectivity profiling
Lipoxygenase pathway studies
Reported lipoxygenase inhibition
Leukotriene pathway endpoints
Medicinal chemistry optimization
Distinct substitution & lipophilicity
ADME property profiling

Technical Documentation Hub

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19 linked technical documents
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